2-[2-(Trichlorosilyl)ethyl]pyridine
Overview
Description
“2-[2-(Trichlorosilyl)ethyl]pyridine” is a chemical compound with the molecular formula C7H8Cl3NSi . It is a mono-constituent substance with a molecular weight of 240.59 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trichlorosilyl group attached to the second carbon atom via an ethyl group . The presence of the trichlorosilyl group suggests that this compound may exhibit interesting reactivity, particularly in reactions involving the silicon-chlorine bonds .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 207°C . Unfortunately, the boiling point is not available . The density of the compound is 1.3±0.1 g/cm3 .Scientific Research Applications
Catalysis and Synthesis : The use of related pyridine derivatives in catalysis and synthesis is a common theme. For instance, Zhu et al. (2003) discussed the synthesis of tetrahydropyridines using a phosphine-catalyzed [4 + 2] annulation, demonstrating the utility of pyridine derivatives in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
Luminescent Properties : Fan et al. (2004) studied cadmium(II) complexes of bis(iminoalkyl)pyridine, revealing their luminescent properties at room temperature. This suggests potential applications in optoelectronics or as fluorescent markers (Fan et al., 2004).
Organometallic Chemistry : Flapper et al. (2009) developed new pyridine-phosphine ligands and explored their nickel and palladium complexes, which are relevant in the field of organometallic chemistry. These complexes could be used in ethene oligomerization, indicating their role in industrial catalysis (Flapper et al., 2009).
Polymer Chemistry : Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry. This demonstrates the utility of pyridine derivatives in facilitating complex polymer synthesis (Elladiou & Patrickios, 2012).
Ethylene Polymerization : Cao et al. (2012) synthesized iron(II) dichloride complexes using a pyridine ligand and demonstrated their high activity in ethylene polymerization. This finding is significant for the plastics industry (Cao et al., 2012).
Asymmetric Hydrogenation : Magubane et al. (2017) developed (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes for catalyzing the transfer hydrogenation of ketones. This research highlights the role of pyridine derivatives in asymmetric catalysis (Magubane et al., 2017).
Corrosion Inhibitors and Emulsifying Agents : Lee et al. (2014) discussed the synthesis of diethyl pyridin-2-ylphosphonates, which are widely used as corrosion inhibitors, dispersing and emulsifying agents in various technological fields (Lee et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a member of the chlorosilane family , which are generally used as intermediates in various chemical reactions .
Mode of Action
As a chlorosilane, it is known to react violently with water , which could potentially lead to various chemical transformations.
Result of Action
It is known to cause severe skin burns and eye damage , indicating a strong reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(Trichlorosilyl)ethyl]pyridine. For instance, it is moisture-sensitive and reacts violently with water , suggesting that its activity may be significantly affected in humid conditions.
properties
IUPAC Name |
trichloro(2-pyridin-2-ylethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIZLXABHCZPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066158 | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17082-69-8 | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(2-(trichlorosilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17082-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-[2-(trichlorosilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-(Trichlorosilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(trichlorosilyl)ethyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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